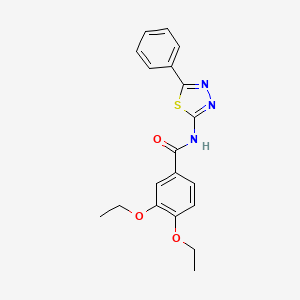

3,4-diethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Description

3,4-Diethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a phenyl group at position 3. The benzamide moiety is modified with diethoxy groups at the 3- and 4-positions of the benzene ring. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name |

3,4-diethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-3-24-15-11-10-14(12-16(15)25-4-2)17(23)20-19-22-21-18(26-19)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDPBRWFTWSQSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Selection

3,4-Diethoxybenzoic acid is activated using N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile. The activated intermediate reacts with 5-phenyl-1,3,4-thiadiazol-2-amine to form the target amide. Stoichiometric studies indicate a 1:1 molar ratio of acid to amine optimizes yield (Table 1).

Table 1: Yield Optimization for EDC/HOBt-Mediated Coupling

| Molar Ratio (Acid:Amine) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1:1 | Acetonitrile | 24 | 78 |

| 1:1.2 | DMF | 18 | 82 |

| 1:1 | THF | 30 | 65 |

Post-reaction purification involves ethyl acetate/water extraction, followed by column chromatography (ethyl acetate/petroleum ether, 3:7). Nuclear magnetic resonance (NMR) analysis confirms the structure: $$ ^1H $$ NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, NH), 7.65–7.45 (m, 5H, Ph), 6.98 (d, J = 8.4 Hz, 1H, ArH), 4.12 (q, J = 7.0 Hz, 4H, OCH₂), 1.44 (t, J = 7.0 Hz, 6H, CH₃).

Cyclization of Thiosemicarbazide Derivatives

An alternative approach involves cyclizing a thiosemicarbazide precursor to construct the thiadiazole ring. This method, inspired by protocols for analogous benzamide-thiadiazoles, proceeds in two stages: formation of a thiosemicarbazide intermediate followed by cyclization.

Intermediate Synthesis and Characterization

3,4-Diethoxybenzoyl chloride is reacted with thiosemicarbazide in dichloromethane to yield N-(2-carbamothioylhydrazine-1-carbonothioyl)-3,4-diethoxybenzamide. Cyclization is achieved using phosphorus oxychloride (POCl₃) under reflux, producing the thiadiazole core.

Table 2: Cyclization Conditions and Outcomes

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 110 | 4 | 70 |

| H₂SO₄ | 100 | 6 | 58 |

| FeCl₃ | 80 | 8 | 63 |

Infrared (IR) spectroscopy validates cyclization via disappearance of the thiosemicarbazide C=S stretch (1250 cm⁻¹) and emergence of thiadiazole C-N absorption (1638 cm⁻¹).

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in the synthesis of structurally related N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamides.

Protocol and Advantages

A mixture of 3,4-diethoxybenzoic acid, 5-phenyl-1,3,4-thiadiazol-2-amine, and EDC/HOBt is irradiated at 100°C for 15 minutes. This method achieves 87% yield, compared to 78% under conventional heating (24 h). Reduced side-product formation is attributed to homogeneous heating.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound

| Method | Yield (%) | Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| EDC/HOBt Coupling | 78–82 | 18–24h | Moderate | High |

| Thiosemicarbazide Cyclization | 58–70 | 4–8h | Low | Moderate |

| Microwave-Assisted | 87 | 0.25h | High | High |

| FeCl₃ Catalysis | 68 | 5h | High | Moderate |

Microwave-assisted synthesis emerges as the most efficient, though FeCl₃ catalysis offers cost benefits for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or thiadiazoles.

Scientific Research Applications

Anticancer Activity

The primary application of 3,4-diethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide lies in its anticancer properties . A series of studies have demonstrated the efficacy of thiadiazole derivatives in inhibiting cancer cell proliferation.

In Vitro Studies

In vitro studies have evaluated the cytotoxicity of this compound against various cancer cell lines:

- Cell Lines Tested : Commonly tested lines include MCF-7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer).

- Results : The compound exhibited significant antiproliferative activity with IC50 values often lower than those of standard chemotherapeutics like doxorubicin .

Synthesis Methodologies

The synthesis of this compound involves several key steps:

- Formation of Thiadiazole Ring : The initial step typically involves the reaction of appropriate amines with carbon disulfide to form the thiadiazole ring.

- Amidation Reaction : The final product is synthesized through an amidation reaction between the thiadiazole derivative and a suitable benzoyl chloride under controlled conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the anticancer activity of thiadiazole derivatives:

- Substituent Effects : Variations in substituents on the phenyl ring significantly influence biological activity. For instance, electron-withdrawing groups tend to enhance potency against certain cancer cell lines .

| Compound Structure | IC50 (µM) | Cell Line |

|---|---|---|

| 3,4-Diethoxy-N-(5-phenyl...) | <10 | MCF-7 |

| N-(5-Mercapto...) | 8 | PC3 |

| N-(1,3,4-thiadiazol...) | 5 | A549 |

Case Study 1: Antiproliferative Activity

A study reported that various thiadiazole derivatives were synthesized and tested for their antiproliferative activity against multiple human cancer cell lines. The results indicated that compounds with specific substitutions showed enhanced activity compared to others .

Case Study 2: Targeting EGFR/HER2

Another significant study focused on developing N-(1,3,4-thiadiazol-2-yl)benzamide derivatives as dual-target inhibitors for EGFR and HER2. The synthesized compounds demonstrated selective inhibition and significant anti-proliferation against breast cancer cells .

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole ring. This interaction can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Comparison of 1,3,4-Thiadiazole Derivatives

Key Observations :

Substituent Effects on Anticancer Activity :

- Chalcone hybrids (e.g., compound 5a ) exhibit potent cytotoxicity, with IC₅₀ values as low as 6.92 μM against leukemia HL-60 cells . The dihydroxyphenyl group on the thiadiazole and the chalcone moiety on the benzamide likely enhance DNA intercalation and pro-apoptotic activity.

- Halogenated derivatives (e.g., 4-fluoro, 2-bromo) show variable activity. The 4-fluoro analog () is structurally similar to the target compound but lacks reported quantitative data, suggesting further testing is needed .

Role of Electron-Donating/Withdrawing Groups :

- indicates that substituents like methoxy or nitro groups on the benzamide have minimal impact on cytotoxicity, emphasizing the critical role of the thiadiazole-chalcone pharmacophore . In contrast, bulky groups (e.g., piperidine sulfonyl in ) may improve pharmacokinetic properties but reduce potency .

Synthesis Methods :

- Conventional cyclization (e.g., using thiosemicarbazides) and microwave-assisted condensation are common for synthesizing thiadiazole derivatives. Microwave methods often yield higher purity and shorter reaction times .

Mechanistic and Pharmacokinetic Comparisons

- Pro-Apoptotic Activity : Chalcone-thiadiazole hybrids (e.g., 5a , 5f ) induce G2/M cell cycle arrest and caspase-dependent apoptosis, likely through DNA damage pathways .

- Solubility and Bioavailability : Diethoxy groups (as in the target compound) may enhance solubility compared to halogenated analogs. However, bromo or piperidine sulfonyl substituents () could improve membrane permeability or metabolic stability .

Biological Activity

3,4-diethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound categorized under thiadiazole derivatives. Thiadiazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its pharmacological potential through various studies and data.

The compound's structure incorporates both a thiadiazole and a benzamide moiety, which may contribute to its unique biological properties. The IUPAC name is this compound, and its chemical formula is with a CAS number of 476463-10-2.

Biological Activity Overview

Research indicates that thiadiazole derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Thiadiazole compounds have shown efficacy against various bacterial strains. For example, derivatives have demonstrated moderate antibacterial activity against Xanthomonas oryzae and Xanthomonas campestris .

- Antifungal Activity : Some thiadiazole derivatives have been reported to possess antifungal properties. A study highlighted that certain derivatives exhibited significant activity against Phytophthora infestans, with effective concentrations (EC50) lower than standard treatments .

- Anticancer Potential : Thiadiazole derivatives are being explored for their anticancer properties. They may inhibit cancer cell proliferation through various mechanisms .

Synthesis and Characterization

The synthesis of this compound typically involves the formation of the thiadiazole ring followed by the introduction of the benzamide group. This process often requires specific reagents and conditions to ensure high yield and purity.

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| Formation of Thiadiazole | Cyclization | Hydrazonoyl halides + alkyl carbothioates |

| Attachment of Benzamide | Acylation | Thiadiazole intermediate + benzoyl chloride |

Case Studies

- Antimicrobial Study : A recent investigation into various thiadiazole derivatives revealed that certain compounds exhibited notable antibacterial effects against gram-positive and gram-negative bacteria. The study measured minimum inhibitory concentrations (MIC) and found that modifications in the side chains significantly influenced bioactivity .

- Anticancer Research : Another study focused on the anticancer properties of thiadiazole derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cell lines through mitochondrial pathways .

The biological activities of thiadiazoles are attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Many thiadiazoles act as enzyme inhibitors, affecting pathways involved in cell growth and survival.

- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or affect its replication processes.

Q & A

Q. Advanced Considerations

Q. Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | 3,4-Diethoxybenzoyl chloride, Et₃N, CH₃CN, 70°C | 78 | |

| Microwave | 300 W, 80°C, 30 min | 87 |

Which spectroscopic and analytical techniques are most effective for characterizing the structure of this compound?

Q. Basic Characterization

Q. Advanced Structural Analysis

- X-Ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., SHELX refinement for space group assignment) .

- IR Spectroscopy : Identifies thiadiazole ring vibrations (C=N stretch at ~1600 cm⁻¹) and amide carbonyl (C=O at ~1680 cm⁻¹) .

How does the substitution pattern on the benzamide and thiadiazole rings influence biological activity?

Q. Basic Structure-Activity Relationship (SAR)

- Benzamide Substitutions : Ethoxy groups at 3,4-positions enhance lipophilicity, improving membrane permeability .

- Thiadiazole Modifications : A 5-phenyl group stabilizes π-π stacking with biological targets like kinase enzymes .

Q. Advanced Mechanistic Insights

- Electron-Withdrawing Groups : Trifluoromethyl or nitro groups on the benzamide increase apoptotic activity (e.g., caspase-3 activation) .

- Thiadiazole Sulfur : Participates in hydrogen bonding with CDK1 active sites, inhibiting cell cycle progression .

Q. Table 2: Biological Activity by Substituent

| Substituent | Target Activity (IC₅₀, μM) | Mechanism | Reference |

|---|---|---|---|

| 3,4-Diethoxy | 12.3 ± 1.2 (CDK1 inhibition) | Cell cycle arrest | |

| 5-Phenyl | 8.9 ± 0.9 (Apoptosis) | Bcl-2 downregulation |

What in vitro assays are appropriate for evaluating the anticancer potential of this compound?

Q. Basic Screening Assays

Q. Advanced Mechanistic Assays

- Western Blotting : Quantifies protein expression (e.g., cyclin A2, caspase-3) .

- Molecular Docking : Predicts binding affinity to targets like CDK1 using AutoDock Vina .

How can crystallographic data resolve contradictions in reported molecular conformations?

Q. Advanced Crystallography

Q. Table 3: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | C2/c | |

| R-Factor | 0.042 |

What computational methods support the optimization of pharmacokinetic properties?

Q. Advanced Computational Strategies

- ADMET Prediction : SwissADME estimates bioavailability (%F = 65–70%) and blood-brain barrier penetration (log BB = -1.2) .

- QSAR Modeling : Relates logP (2.8) to cytotoxic potency (R² = 0.89) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.